1-(3-Benzyl-1,2,4-thiadiazol-5-yl)piperazine
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Overview
Description
1-(3-Benzyl-1,2,4-thiadiazol-5-yl)piperazine is a heterocyclic compound that contains a thiadiazole ring and a piperazine ring. The thiadiazole ring is a five-membered ring containing two nitrogen atoms and one sulfur atom, while the piperazine ring is a six-membered ring containing two nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Benzyl-1,2,4-thiadiazol-5-yl)piperazine typically involves the reaction of 3-benzyl-1,2,4-thiadiazole-5-carboxylic acid with piperazine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the desired product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
1-(3-Benzyl-1,2,4-thiadiazol-5-yl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or under reflux.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives with hydrogenated thiadiazole or piperazine rings
Substitution: Alkylated or acylated derivatives of the piperazine ring
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(3-Benzyl-1,2,4-thiadiazol-5-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and proteins involved in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the inhibition of cell growth and proliferation . Additionally, the compound may interact with cellular receptors and signaling pathways, modulating various biological responses .
Comparison with Similar Compounds
Similar Compounds
1-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea: A compound with a similar thiadiazole ring structure, known for its anticancer activity.
1,3,4-Thiadiazole derivatives: A class of compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Uniqueness
1-(3-Benzyl-1,2,4-thiadiazol-5-yl)piperazine is unique due to its specific combination of a thiadiazole ring and a piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
3-benzyl-5-piperazin-1-yl-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4S/c1-2-4-11(5-3-1)10-12-15-13(18-16-12)17-8-6-14-7-9-17/h1-5,14H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJDHCFEYYKORM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NS2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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